molecular formula C13H12Cl2NaO4 B1262484 Ethacrynate sodium CAS No. 6500-81-8

Ethacrynate sodium

Cat. No. B1262484
CAS RN: 6500-81-8
M. Wt: 326.12 g/mol
InChI Key: OPVSUVQQYHPGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Ethacrynate sodium has a wide range of scientific research applications:

Mechanism of Action

Ethacrynate sodium acts by inhibiting the symport of sodium, potassium, and chloride primarily in the ascending limb of the loop of Henle, as well as in the proximal and distal tubules. This inhibition results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid . The molecular targets include the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending loop of Henle .

Safety and Hazards

Ethacrynate Sodium is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Chemical Reactions Analysis

Ethacrynate sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethacrynate sodium is unique among loop diuretics because it is not a sulfonamide, making it suitable for patients with sulfa allergies. Similar compounds include:

This compound’s non-sulfonamide structure makes it a valuable alternative for patients who cannot tolerate other loop diuretics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ethacrynate sodium involves the reaction of 2-ethyl-3-oxobutanoic acid with sodium ethoxide followed by reaction with chloroacetic acid. The resulting product is then treated with sodium hydroxide to form Ethacrynate sodium.", "Starting Materials": [ "2-ethyl-3-oxobutanoic acid", "sodium ethoxide", "chloroacetic acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-ethyl-3-oxobutanoic acid is reacted with sodium ethoxide to form sodium 2-ethyl-3-oxobutanoate.", "Step 2: Sodium 2-ethyl-3-oxobutanoate is then reacted with chloroacetic acid to form Ethacrynic acid.", "Step 3: Ethacrynic acid is then treated with sodium hydroxide to form Ethacrynate sodium." ] }

CAS RN

6500-81-8

Molecular Formula

C13H12Cl2NaO4

Molecular Weight

326.12 g/mol

IUPAC Name

sodium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate

InChI

InChI=1S/C13H12Cl2O4.Na/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;/h4-5H,2-3,6H2,1H3,(H,16,17);

InChI Key

OPVSUVQQYHPGOZ-UHFFFAOYSA-N

SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+]

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl.[Na]

Other CAS RN

6500-81-8

Related CAS

58-54-8 (Parent)

synonyms

Acid, Etacrynic
Acid, Ethacrinic
Acid, Ethacrynic
Edecrin
Etacrynic Acid
Ethacrinic Acid
Ethacrynate Sodium
Ethacrynic Acid
Ethacrynic Acid, Sodium Salt
Hydromedin
Sodium, Ethacrynate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethacrynate sodium
Reactant of Route 2
Reactant of Route 2
Ethacrynate sodium
Reactant of Route 3
Ethacrynate sodium
Reactant of Route 4
Ethacrynate sodium
Reactant of Route 5
Ethacrynate sodium
Reactant of Route 6
Ethacrynate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.